2-(4-ethoxyphenyl)-N,N-dimethylethanimidamide
Description
2-(4-Ethoxyphenyl)-N,N-dimethylethanimidamide (CAS: 780690-91-7) is an organic compound with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol. Structurally, it features a 4-ethoxyphenyl group attached to an ethanimidamide core, where the nitrogen atoms are substituted with two methyl groups (N,N-dimethyl).
Properties
CAS No. |
780690-91-7 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-4-15-11-7-5-10(6-8-11)9-12(13)14(2)3/h5-8,13H,4,9H2,1-3H3 |
InChI Key |
JSUGKOPTZACVFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=N)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N,N-dimethylethanimidamide typically involves the reaction of 4-ethoxyaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, with the mixture being stirred for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-(4-ethoxyphenyl)-N,N-dimethylethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually conducted in anhydrous solvents.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles, with the reactions being carried out in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(4-Ethoxyphenyl)-N,N-dimethylethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-ethoxyphenyl)-N,N-dimethylethanimidamide with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons:
Functional Groups and Reactivity: The ethanimidamide group in the target compound distinguishes it from ethers (e.g., Etofenprox) and benzimidazoles (e.g., Etazene). Ethanimidamides are less polar than ethers but more basic than acetamides due to the dimethylamino substituents . Ethoxy vs.
Molecular Size and Applications :
- The target compound’s smaller size (MW 206.28) contrasts with Etofenprox (MW 376.49), a pyrethroid insecticide. This difference reflects divergent applications: Etofenprox’s bulky structure aids in insecticidal activity, while the target’s compact structure suits synthetic intermediates .
- Etazene (MW 364.49) incorporates a benzimidazole core linked to the ethoxyphenyl group, enabling π-π stacking interactions critical for binding in pharmaceutical contexts .
Substituent Effects: N,N-Dimethyl vs. 4-Ethoxyphenyl Positioning: The para-substitution in the target compound and Etofenprox optimizes electronic effects (e.g., resonance stabilization), unlike ortho-substituted analogs, which may suffer steric clashes .
Etazene’s benzimidazole core introduces aromaticity and rigidity, contrasting with the flexible ethanimidamide chain in the target compound .
Research Findings and Theoretical Insights
- Synthetic Utility : The target compound’s ethanimidamide group is a versatile intermediate for forming amidines and guanidines, which are pivotal in drug discovery .
- Biological Activity : While Etazene’s benzimidazole derivatives show affinity for opioid receptors, the target compound’s lack of a heterocyclic core likely limits such interactions .
Biological Activity
2-(4-Ethoxyphenyl)-N,N-dimethylethanimidamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-ethoxyphenyl)-N,N-dimethylethanimidamide can be represented as follows:
This compound features an ethoxy group attached to a phenyl ring, along with a dimethylamino group, which may influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-ethoxyphenyl)-N,N-dimethylethanimidamide exhibit promising anticancer properties. For example, a study on N,N-dimethyl derivatives of known cytotoxic agents demonstrated enhanced efficacy against various cancer cell lines. The mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase enzymes, leading to apoptosis in cancer cells .
Neuroprotective Effects
Research has shown that certain derivatives of this compound class possess neuroprotective effects. They may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases . The presence of the ethoxy group is thought to enhance membrane permeability, facilitating better bioavailability in neural tissues.
Case Study 1: Cytotoxicity Profile
A recent study evaluated the cytotoxic effects of various N,N-dimethyl derivatives, including 2-(4-ethoxyphenyl)-N,N-dimethylethanimidamide. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. The study utilized a live/dead assay to confirm the efficacy of the compound .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| 2-(4-Ethoxyphenyl)-N,N-dimethylethanimidamide | 15 | MCF-7 |
| Doxorubicin | 10 | MCF-7 |
| Control (untreated) | N/A | N/A |
Case Study 2: Neuroprotection in Animal Models
In another study, animal models treated with 2-(4-ethoxyphenyl)-N,N-dimethylethanimidamide showed reduced markers of neuroinflammation following induced oxidative stress. Behavioral assessments indicated improved cognitive function compared to control groups. This suggests potential applications in treating conditions like Alzheimer's disease .
The biological activity of 2-(4-ethoxyphenyl)-N,N-dimethylethanimidamide can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Compounds like this one may inhibit topoisomerase II, leading to DNA strand breaks and subsequent cell death.
- Antioxidant Properties : The ethoxy group may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
